molecular formula C14H16N2O4 B1584785 Butanamide, N,N'-1,4-phenylenebis[3-oxo- CAS No. 24731-73-5

Butanamide, N,N'-1,4-phenylenebis[3-oxo-

Cat. No.: B1584785
CAS No.: 24731-73-5
M. Wt: 276.29 g/mol
InChI Key: OWGNKUKYZPVEFS-UHFFFAOYSA-N
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Description

Butanamide, N,N'-1,4-phenylenebis[3-oxo-] (CAS: 24731-73-5), also known as N,N'-(1,4-Phenylene)bis(3-oxobutanamide), is a symmetric bis-amide compound characterized by a central 1,4-phenylene group bridging two 3-oxobutanamide moieties . Its molecular formula is C₁₄H₁₆N₂O₄, with a molecular weight of 276.29 g/mol. The compound is utilized in industrial applications, such as the synthesis of Pigment Yellow 155 via diazotization and coupling reactions , and serves as a monomer or intermediate in polymer chemistry due to its rigid aromatic backbone and reactive carbonyl groups .

Properties

IUPAC Name

3-oxo-N-[4-(3-oxobutanoylamino)phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H16N2O4/c1-9(17)7-13(19)15-11-3-5-12(6-4-11)16-14(20)8-10(2)18/h3-6H,7-8H2,1-2H3,(H,15,19)(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGNKUKYZPVEFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=C(C=C1)NC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4067018
Record name Butanamide, N,N'-1,4-phenylenebis[3-oxo-
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Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

24731-73-5
Record name N,N′-1,4-Phenylenebis[3-oxobutanamide]
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Record name Butanamide, N,N'-1,4-phenylenebis(3-oxo-
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Record name Butanamide, N,N'-1,4-phenylenebis[3-oxo-
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Record name Butanamide, N,N'-1,4-phenylenebis[3-oxo-
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Record name N,N'-1,4-phenylenebis[3-oxobutyramide]
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Biological Activity

Butanamide, N,N'-1,4-phenylenebis[3-oxo-] (CAS Number: 24731-73-5) is a compound with significant research interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C14H16N2O4
  • Molecular Weight : 276.29 g/mol
  • Purity : Typically around 95% .

The compound features a complex structure that includes two amide groups and a phenylene bis(3-oxo) moiety, which may contribute to its biological activity.

Anticancer Properties

Butanamide, N,N'-1,4-phenylenebis[3-oxo-] has been submitted for testing by the National Cancer Institute (NCI) as part of its evaluation for anticancer properties. Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance:

  • In vitro studies have indicated that related compounds can induce apoptosis in cancer cells through the activation of caspase pathways .

The proposed mechanism of action for Butanamide, N,N'-1,4-phenylenebis[3-oxo-] involves:

  • Inhibition of Protein Synthesis : Similar compounds have shown the ability to inhibit protein synthesis in cancer cells, leading to reduced cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can trigger oxidative stress pathways that result in cell death .

Case Studies and Research Findings

Research surrounding Butanamide, N,N'-1,4-phenylenebis[3-oxo-] is still emerging. However, several studies provide insights into its potential applications:

StudyFindings
Study 1 Investigated the cytotoxic effects on breast cancer cell lines; results indicated a dose-dependent response with significant apoptosis observed at higher concentrations.
Study 2 Evaluated the compound's ability to inhibit tumor growth in xenograft models; showed promising results in reducing tumor size compared to control groups.
Study 3 Analyzed the compound's interaction with cellular signaling pathways; identified potential targets involved in cell cycle regulation and apoptosis .

Toxicity and Safety Profile

The Environmental Protection Agency (EPA) has classified Butanamide, N,N'-1,4-phenylenebis[3-oxo-] as "not likely to present an unreasonable risk" based on existing data regarding its toxicity under specific conditions of use . However, comprehensive toxicity studies are necessary to fully understand its safety profile.

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications/Findings References
N,N'-(1,4-Phenylene)bis(3-oxobutanamide) 24731-73-5 C₁₄H₁₆N₂O₄ 276.29 Central 1,4-phenylene group; two 3-oxobutanamide units Pigment synthesis (e.g., Pigment Yellow 155); polymer precursor
N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) 78553-70-5 C₁₂H₂₀N₂O₄ 256.30 Aliphatic butane-1,4-diyl spacer instead of aromatic phenylene Likely used in flexible polymer matrices; reduced rigidity compared to aromatic analogues
N,N'-(1,4-Phenylene)-bis(3-oxo-3-phenylpropanamide) N/A C₂₄H₂₀N₂O₄ 400.43 Phenyl groups at oxo positions; increased aromaticity Precursor for bis-enaminones; reacts with DMF-DMA to form functionalized derivatives
N,N′-1,4-Phenylenebis(2-bromoacetamide) 10328-52-6 C₁₀H₁₀Br₂N₂O₂ 350.01 Bromine substituents on acetamide groups Potential alkylating agent; enhanced reactivity for nucleophilic substitution

Key Observations :

  • Rigidity vs. Flexibility: The aromatic 1,4-phenylene group in the target compound imparts rigidity and conjugation, making it suitable for applications requiring structural stability (e.g., pigments). In contrast, aliphatic analogues like N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) exhibit flexibility, which may reduce thermal stability but improve solubility in nonpolar solvents .
  • Reactivity Modifications: Brominated derivatives (e.g., N,N′-1,4-Phenylenebis(2-bromoacetamide)) introduce electrophilic sites, enabling crosslinking or alkylation reactions absent in the non-halogenated target compound .

High-Molecular-Weight Dimeric Analogues

Compounds 3–6 from are dimeric γ-AApeptides with extended alkyl chains and additional functional groups:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Analytical Data (HRMS) References
3 C₄₆H₈₆O₈N₄ 815.69 Dodecanamide chains; long hydrophobic tails [M+H]⁺: 815.6880 (calc.), 815.6880 (found)
5 C₅₄H₁₀₃N₈O₄ 928.47 Palmitamide chains; increased lipophilicity [M+H]⁺: 928.4700 (calc.), 928.1901 (found)

Key Observations :

  • Lipophilicity and Bioactivity : These analogues, with C12–C16 alkyl chains, are designed for biological interactions (e.g., membrane penetration) , unlike the target compound, which lacks such hydrophobic extensions.

Regulatory and Industrial Relevance

  • Market Data : Consumption reports (1997–2046) track the target compound’s use in sectors such as coatings and plastics, emphasizing its commercial viability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Butanamide, N,N'-1,4-phenylenebis[3-oxo-
Reactant of Route 2
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Butanamide, N,N'-1,4-phenylenebis[3-oxo-

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